molecular formula C11H12N2 B13855250 4-benzyl-5-methyl-1H-imidazole

4-benzyl-5-methyl-1H-imidazole

Cat. No.: B13855250
M. Wt: 172.23 g/mol
InChI Key: OFGVJIFXTCWIAZ-UHFFFAOYSA-N
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Description

4-Benzyl-5-methyl-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This specific compound features a benzyl group at the 4-position and a methyl group at the 5-position, making it a substituted imidazole. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-benzyl-5-methyl-1H-imidazole can be achieved through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for regioselective substitution at the C-2, C-4, and C-5 positions and is tolerant of aryl and heteroaryl functional groups .

Industrial Production Methods: Industrial production of substituted imidazoles often involves multi-step processes that include the preparation of intermediates followed by cyclization reactions. The use of efficient catalysts and optimized reaction conditions is crucial for high yields and purity. For instance, the condensation of ketones and amidines under oxidative conditions can produce tri-substituted imidazoles in good yields .

Chemical Reactions Analysis

Types of Reactions: 4-Benzyl-5-methyl-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at specific positions on the imidazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can produce a variety of functionalized imidazoles .

Scientific Research Applications

4-Benzyl-5-methyl-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.

    Medicine: Substituted imidazoles are explored for their potential as therapeutic agents, including antimicrobial, antifungal, and anticancer properties.

    Industry: Imidazoles are used in the production of polymers, dyes, and other functional materials.

Mechanism of Action

The mechanism of action of 4-benzyl-5-methyl-1H-imidazole involves its interaction with specific molecular targets. For instance, imidazoles can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s effects are mediated through pathways involving enzyme inhibition, receptor binding, and modulation of cellular processes .

Comparison with Similar Compounds

    4-Methylimidazole: Similar in structure but lacks the benzyl group.

    5-Methylimidazole: Similar but with the methyl group at a different position.

    Benzimidazole: Contains a fused benzene ring instead of a benzyl group.

Uniqueness: 4-Benzyl-5-methyl-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and methyl groups enhances its versatility in various applications compared to other imidazole derivatives .

Properties

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

4-benzyl-5-methyl-1H-imidazole

InChI

InChI=1S/C11H12N2/c1-9-11(13-8-12-9)7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3,(H,12,13)

InChI Key

OFGVJIFXTCWIAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN1)CC2=CC=CC=C2

Origin of Product

United States

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